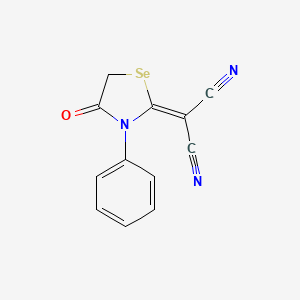

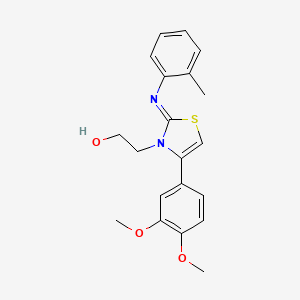

2-(4-oxo-3-Phenyl-1,3-selenazolidin-2-ylidene)malononitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-oxo-3-Phenyl-1,3-selenazolidin-2-ylidene)malononitrile” is a selenium-containing heterocyclic compound . It has a molecular weight of 288.16 and a molecular formula of C12H7N3OSe .

Synthesis Analysis

The synthesis of selenium-containing heterocycles like this compound often involves the use of isoselenocyanates . A specific reaction involving potassium 2-arylethynethiolates with acyl isoselenocyanates has been mentioned in the literature .Molecular Structure Analysis

The molecular structure of this compound has been calculated using DFT B3LYP/6-311G (d, p) method . The calculated geometric parameters are in good agreement with the experimental data .Chemical Reactions Analysis

The compound has been studied for its reactivity and chemical properties . It has been found to exhibit remarkable reactivities, which makes it a valuable tool in the synthesis of selenium-containing heterocycles .Physical And Chemical Properties Analysis

The compound is stored in a sealed, dry environment at 2-8°C . The boiling point is not specified .Scientific Research Applications

Synthesis and Structural Analysis

- 2-(4-Phenyl-3(H)-thiazol-2-ylidene) malononitrile is synthesized through a novel method, offering a base for further chemical transformations and analysis. This compound is part of a broader group of malononitrile derivatives involved in the synthesis of various heterocyclic compounds (Salah Eldin, 2003).

- The crystal structure of related malononitrile derivatives has been studied, providing insights into molecular interactions and structural features which could be relevant for similar compounds (Lu et al., 2006).

Chemical Synthesis and Reactivity

- Malononitrile dimer, through its reaction with phenyl isothiocyanate, forms a foundational compound for the synthesis of various pharmacologically relevant pyrimidine derivatives (Abdel‐Latif et al., 2007).

- Organics conjugate chalcone derivatives, incorporating malononitrile, have been synthesized and analyzed for their structural and optical properties, revealing potential applications in materials science (Belahlou et al., 2020).

Antimicrobial Applications

- Some thiazole derivatives synthesized from malononitrile have demonstrated significant antimicrobial activities, highlighting the compound's potential in developing new antimicrobial agents (Al-Mousawi et al., 2016).

- Novel 4-oxo-thiazoles and thiazolo[3, 2-a]pyridines derived from malononitrile have been characterized for their antimicrobial properties, showing more activity against Gram-positive than Gram-negative bacteria (Shedid & Ali, 2018).

properties

IUPAC Name |

2-(4-oxo-3-phenyl-1,3-selenazolidin-2-ylidene)propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3OSe/c13-6-9(7-14)12-15(11(16)8-17-12)10-4-2-1-3-5-10/h1-5H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQPGYKDMZBXST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=C(C#N)C#N)[Se]1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3OSe |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(cyclopropylcarbonyl)amino]-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate](/img/structure/B2786798.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B2786806.png)

![N1-(2,2-dimethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2786807.png)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2786818.png)